REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]12[CH2:21][C:20]([OH:26])([C:22]([O:24][CH3:25])=[O:23])[N:19]3[C:9]4=[C:10]([C:13]5[C:18]3=[CH:17][CH:16]=[CH:15][CH:14]=5)[CH2:11][CH2:12][N:7]([CH:8]14)[CH2:6][CH2:5][CH2:4]2.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC>CO>[CH3:1][CH2:2][C@:3]12[CH2:21][C@:20]([OH:26])([C:22]([O:24][CH3:25])=[O:23])[N:19]3[C:9]4=[C:10]([CH2:11][CH2:12][N:7]([C@@H:8]14)[CH2:6][CH2:5][CH2:4]2)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=13 |f:1.2|
|
Name
|
16-epivincamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
|
Name
|
16-epivincamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
5 h |
Name
|
vincamine
|
Type
|
product
|
Smiles
|
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]12[CH2:21][C:20]([OH:26])([C:22]([O:24][CH3:25])=[O:23])[N:19]3[C:9]4=[C:10]([C:13]5[C:18]3=[CH:17][CH:16]=[CH:15][CH:14]=5)[CH2:11][CH2:12][N:7]([CH:8]14)[CH2:6][CH2:5][CH2:4]2.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC>CO>[CH3:1][CH2:2][C@:3]12[CH2:21][C@:20]([OH:26])([C:22]([O:24][CH3:25])=[O:23])[N:19]3[C:9]4=[C:10]([CH2:11][CH2:12][N:7]([C@@H:8]14)[CH2:6][CH2:5][CH2:4]2)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=13 |f:1.2|
|
Name
|
16-epivincamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
|
Name
|
16-epivincamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrabutylammonium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
5 h |
Name
|
vincamine
|
Type
|
product
|
Smiles
|
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |